molecular formula C14H11ClN2O2S3 B2785711 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide CAS No. 1705189-95-2

5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2785711
CAS RN: 1705189-95-2
M. Wt: 370.88
InChI Key: AVIGSZKBSVQMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is a compound that has been studied for its potential therapeutic applications . It belongs to the class of compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the X-ray crystal structure of a related compound in complex with human Factor Xa (FXa) has been reported . This study clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical And Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide. One potential direction is to optimize its synthesis method to improve the yield and purity of the compound. Another direction is to investigate its potential therapeutic applications further, particularly in the treatment of cancer and autoimmune disorders. Furthermore, future research could focus on elucidating the exact mechanism of action of this compound and identifying potential drug targets for its use. Finally, future studies could investigate the safety and efficacy of this compound in vivo, particularly in animal models of disease.

Synthesis Methods

The synthesis of 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide involves the reaction of 2-(2-methylthiazol-4-yl)aniline with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the synthesis process is typically around 60-70%.

Scientific Research Applications

5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S3/c1-9-16-12(8-20-9)10-4-2-3-5-11(10)17-22(18,19)14-7-6-13(15)21-14/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIGSZKBSVQMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.